Avanafil was developed by Mitsubishi Tanabe Pharma and is marketed under various brand names, including Stendra. The compound falls under the classification of pharmaceutical impurities, specifically process-related impurities that arise during the synthesis of active pharmaceutical ingredients. The identification and characterization of such impurities are crucial for ensuring the quality and safety of pharmaceutical products .
The synthesis process has been optimized using gradient ultra-high performance liquid chromatography (UPLC), which allows for effective separation and characterization of avanafil and its related impurities. The UPLC method employs a mobile phase composed of ammonium formate and acetonitrile, with detection at 239 nm .
The molecular structure of Avanafil Impurity 5 features a pyrimidine core with various substituents, including a chloro-hydroxybenzyl group and a hydroxymethyl-pyrrolidine moiety. The presence of these functional groups contributes to its unique chemical properties.
The stereochemistry is significant due to the presence of one chiral center, which influences its biological activity and interaction with other molecules .
Avanafil Impurity 5 can be formed during the synthetic route of avanafil through various reaction pathways involving amide bond formation and potential side reactions involving hydrazine derivatives. The reactions typically involve:
These reactions necessitate careful control to minimize the formation of unwanted impurities like Avanafil Impurity 5 .
Avanafil functions as a selective inhibitor of phosphodiesterase type 5, which plays a critical role in regulating blood flow in the penis during sexual arousal. By inhibiting this enzyme, avanafil increases levels of cyclic guanosine monophosphate (cGMP), leading to enhanced vasodilation and increased blood flow.
The mechanism initiates upon the release of nitric oxide during sexual stimulation, which further promotes cGMP production. This cascade effect ultimately facilitates penile erection by improving vascular response .
Avanafil Impurity 5 is primarily studied within the context of pharmaceutical development to ensure quality control in avanafil production. Its identification is vital for regulatory compliance as it may pose risks related to safety and efficacy if present in significant quantities in pharmaceutical formulations.
Process-related impurities like Avanafil Impurity 5 (chemically identified as N-[(3-chloro-4-methoxybenzyl)amino]-2-[(S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-[2-[(S)-2-(hydroxymethyl)pyrrolidin-1-yl]-5-(pyrimidin-2-ylmethylcarbamoyl)pyrimidin-4-yl]pyrimidine-5-carboxamide) arise during synthetic manufacturing of avanafil, a phosphodiesterase type 5 (PDE5) inhibitor. These impurities originate from incomplete reactions, side reactions, or residual intermediates. In avanafil synthesis, Impurity 5 specifically forms during the amidation step due to dimerization of avanafil molecules or incomplete purification [1] [8]. Such impurities can compromise API purity, requiring stringent controls to limit concentrations to ≤0.15% as per ICH thresholds [1] [3]. The presence of structurally complex impurities like this highlights challenges in maintaining synthetic precision during large-scale production.
Avanafil Impurity 5 falls under ICH Q3A(R2) guidelines for new drug substances, which mandate identification, reporting, and qualification thresholds for impurities. For avanafil (maximum daily dose ≤2g), the thresholds are:
ICH M7 further classifies impurities into five categories based on mutagenic potential. Impurity 5, as a non-mutagenic compound, falls under Class 3 ("impurities with sufficient data to conclude low mutagenic potential"), requiring control at the qualification threshold rather than stricter mutagenic limits [3] [8]. ICH Q3C guidelines also apply for residual solvents potentially present in impurity isolates.
Table 1: ICH Guideline Requirements for Avanafil Impurity 5
Guideline | Category | Requirement for Impurity 5 |
---|---|---|
ICH Q3A(R2) | Organic Impurity | Identification threshold: 0.10% |
ICH M7 | Class 3 | Qualification threshold: 0.15% |
ICH Q3C | Residual Solvents | Class 2 solvents < 600 ppm |
Impurity profiling of avanafil, including structural elucidation of Impurity 5, is critical for:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8